10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine
Description
10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, and an amine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S3/c19-15-14-11-7-4-8-12(11)26-16(14)22-17(21-15)25-9-13-23-24-18(27-13)20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,24)(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYRNFRUFPEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(S4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with phenyl isothiocyanate under acidic conditions.
Cyclopenta[4,5]thieno[2,3-d]pyrimidine Core Formation: This core structure can be formed by cyclization reactions involving appropriate precursors such as 2-aminothiophene derivatives.
Coupling Reactions: The final step involves coupling the thiadiazole ring with the cyclopenta[4,5]thieno[2,3-d]pyrimidine core using a suitable linker, such as a methylthio group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄S₃
- Molecular Weight : 382.56 g/mol
Structural Characteristics
The intricate structure includes:
- A thiadiazole ring that enhances the compound's ability to interact with biological targets.
- Sulfanyl and amine functional groups that may influence solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazole can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives which demonstrated significant cytotoxicity against cancer cell lines such as SK-MEL-2 with IC₅₀ values indicating potent antitumor activity .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial efficacy. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways makes it a candidate for further development as an antimicrobial agent.
Case Study:
Research has shown that certain thiadiazole derivatives exhibit broad-spectrum antibacterial activity comparable to standard antibiotics like Ciprofloxacin .
Anti-inflammatory Potential
Recent in silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, indicating potential use in treating inflammatory diseases. The molecular docking studies provide insights into how modifications to the structure could enhance its inhibitory effects on inflammatory pathways .
Example Synthesis Pathway
- Synthesize the Thiadiazole Core: Using hydrazine derivatives and carbon disulfide.
- Introduce Phenylamino Group: Via electrophilic aromatic substitution.
- Construct the Diazatricyclo Framework: Through cyclization reactions involving suitable precursors.
Mechanism of Action
The mechanism of action of 10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
- **2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Uniqueness
The uniqueness of 10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiadiazole ring, cyclopenta[4,5]thieno[2,3-d]pyrimidine core, and amine group makes it a versatile compound for various applications.
Biological Activity
The compound 10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine , a derivative of the 1,3,4-thiadiazole scaffold, has garnered attention in recent years for its diverse biological activities. This article explores its biological activity based on various studies and findings.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are known for their broad spectrum of biological activities including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The incorporation of phenylamino and other functional groups significantly enhances their pharmacological profiles.
Anticancer Activity
A significant focus of research has been on the anticancer properties of thiadiazole derivatives. For instance:
- Cytotoxicity Studies : Research indicates that compounds with a 1,3,4-thiadiazole moiety exhibit potent cytotoxic effects against various cancer cell lines. A study reported that a series of 5-phenyl-1,3,4-thiadiazoles demonstrated significant growth inhibition in lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines with IC50 values as low as 4.27 µg/mL for specific derivatives .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 5-(phenylamino)-1,3,4-thiadiazole | SK-MEL-2 | 4.27 |
| 5-(arylidineamino)-1,3,4-thiadiazole | HT29 | 12.57 |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 |
The anticancer mechanisms involve several pathways:
- Cell Cycle Arrest : Studies have shown that certain thiadiazole derivatives can induce cell cycle arrest at the G0/G1 phase and G2 + M phase in cancer cells while reducing the S phase population .
- Inhibition of Kinases : Molecular docking studies suggest that these compounds can inhibit key kinases such as CDK9 and transcription factors like STAT3 by interfering with their binding sites .
Antimicrobial Properties
In addition to anticancer activity, the compound exhibits promising antimicrobial effects:
- Antibacterial and Antifungal Activity : Thiadiazole derivatives have shown significant antibacterial activity against Gram-positive bacteria and antifungal activity against species like Candida albicans and Aspergillus niger. The presence of halogen substituents enhances this activity .
Case Studies
Several case studies highlight the biological potential of thiadiazole derivatives:
- Anticancer Evaluation : A study synthesized multiple thiadiazole derivatives and evaluated their anticancer effects on MCF-7 and LoVo cell lines. The most effective compound exhibited an IC50 value of 2.44 µM against LoVo cells after a 48-hour incubation period .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of a series of thiadiazole compounds against various pathogens. Compounds with oxygenated substituents showed an inhibition rate between 58% and 66% against fungal strains compared to standard treatments .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves cyclocondensation of thiadiazole precursors (e.g., reacting isonicotinoyl hydrazide with KSCN under concentrated sulfuric acid) followed by sequential functionalization with aromatic aldehydes and chloroacetyl chloride in DMF . The sulfanyl group is introduced via nucleophilic substitution using thiol intermediates under basic conditions, requiring precise stoichiometric control (1:1 molar ratio) to minimize side products like disulfide byproducts .
Q. Which spectroscopic methods are critical for characterizing the tricyclic core and substituents?
- X-ray crystallography confirms spatial arrangements (e.g., bond angles: C9–S10–C11 = 86.78°, N12–C11–S10 = 113.52° ).
- ¹H/¹³C NMR identifies proton environments (e.g., NH₂ groups at δ 4.2–5.1 ppm) and heterocyclic connectivity via HSQC/HMBC correlations .
- High-resolution mass spectrometry (HRMS) validates molecular weight within 0.005 Da accuracy .
Q. What purification techniques isolate this compound from polar byproducts?
Use orthogonal chromatography :
- Silica gel (CHCl₃/MeOH 9:1) removes apolar impurities.
- RP-HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) separates polar analogues.
- Final crystallization from THF/hexane (1:3) yields >98% purity .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for introducing the phenylamino-thiadiazole moiety?
- Density Functional Theory (DFT) at the B3LYP/6-311++G** level maps transition states, identifying optimal dihedral angles (15–20°) between the phenylamino group and thiadiazole ring.
- Molecular Dynamics (MD) simulations predict solvent effects (e.g., DMF increases reaction rates by 30% vs. THF) and guide solvent selection for ≥85% yield .
Q. What strategies resolve contradictions in biological activity between in vitro and in vivo models?
- Comparative metabolomics (LC-MS/MS) identifies phase I/II metabolites (e.g., hydroxylated derivatives) causing discrepancies.
- Adjust dosing regimens (e.g., sustained-release formulations) or co-administer CYP450 inhibitors (e.g., ketoconazole) to improve in vivo efficacy correlation by 40–60% .
Q. How do steric and electronic factors influence sulfanyl group regioselectivity in the tricyclic framework?
- Natural Bond Orbital (NBO) analysis reveals sulfur nucleophilicity (Fukui f⁻ index >0.35) at position 2 of the thiadiazole ring.
- Steric maps (MEP surfaces) guide protecting group selection (e.g., Boc vs. Fmoc) to direct sulfanylation to the desired site (>90% regioselectivity) .
Q. What mechanistic insights explain the compound’s biological activity based on structural features?
- Molecular docking (Glide XP) suggests the thiadiazole sulfur forms hydrogen bonds with catalytic lysine residues (Kd ~2.1 µM), while the tricyclic amine engages in π-π stacking.
- Site-directed mutagenesis can validate critical binding residues (e.g., D184A in kinase targets) .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane 3:7) and adjust pH (8–9) to stabilize intermediates .
- Data Contradiction Analysis : Use multivariate statistics (PCA) to distinguish experimental outliers in biological assays .
- Advanced Characterization : Pair X-ray data with synchrotron radiation for sub-Ångström resolution of the tricyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
